![molecular formula C18H16N2O2 B14311624 {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone CAS No. 113758-86-4](/img/structure/B14311624.png)
{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Ammonia or amines
Conditions: Mild heating
Reaction: Introduction of the amino group at the desired position on the oxazole ring.
Phenylmethanone Attachment
Reagents: Benzoyl chloride, base (e.g., pyridine)
Conditions: Room temperature
Reaction: The phenylmethanone group is attached to the oxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, which can be synthesized via the Van Leusen oxazole synthesis. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base .
-
Oxazole Ring Formation
Reagents: TosMIC, aromatic aldehydes
Conditions: Base (e.g., Cs₂CO₃), polar solvents
Reaction: TosMIC reacts with the aldehyde to form the oxazole ring.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions
Products: Reduced forms of the compound, such as alcohols or amines
-
Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Bases: Cs₂CO₃, pyridine
Solvents: Polar solvents like dimethyl sulfoxide (DMSO), nonpolar solvents like toluene
科学研究应用
Chemistry
In chemistry, {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It is also used in the synthesis of bioactive molecules for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazole ring and amino group makes it a candidate for developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
相似化合物的比较
Similar Compounds
- {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
- {3-[1-(5-Amino-1,2-thiazol-3-yl)ethyl]phenyl}(phenyl)methanone
- {3-[1-(5-Amino-1,2-imidazol-3-yl)ethyl]phenyl}(phenyl)methanone
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications.
属性
CAS 编号 |
113758-86-4 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
[3-[1-(5-amino-1,2-oxazol-3-yl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H16N2O2/c1-12(16-11-17(19)22-20-16)14-8-5-9-15(10-14)18(21)13-6-3-2-4-7-13/h2-12H,19H2,1H3 |
InChI 键 |
AXVUDZWAOQSWOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=NOC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
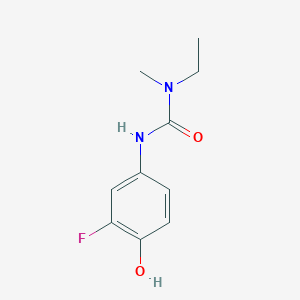


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
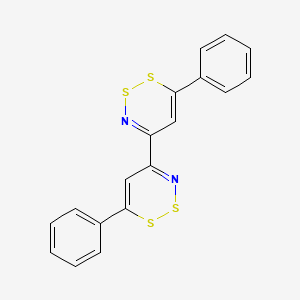
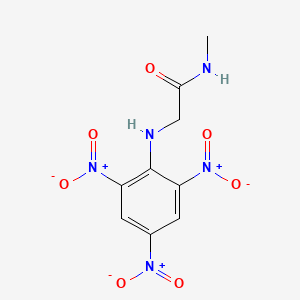
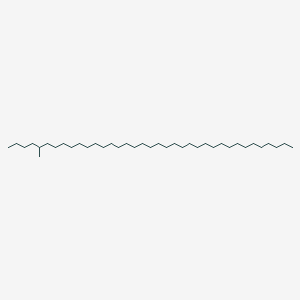

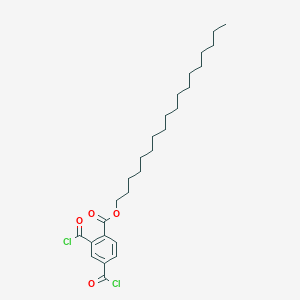
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
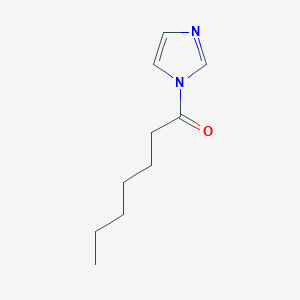
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

